Robinet

Vue d'ensemble

Description

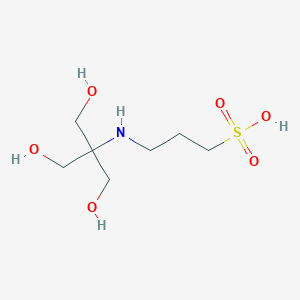

N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid: is a zwitterionic buffer commonly known as TAPS. It is widely used in biochemical and molecular biology research due to its ability to maintain a stable pH in the range of 7.7 to 9.1. This compound is particularly effective in capillary electrophoresis and other applications requiring precise pH control .

Applications De Recherche Scientifique

N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

Chemistry: Used as a buffer in various chemical reactions and analytical techniques.

Biology: Employed in cell culture media to maintain pH stability.

Medicine: Utilized in diagnostic assays and enzyme studies.

Industry: Applied in the formulation of pharmaceuticals and other industrial products .

Mécanisme D'action

Target of Action

TAPS, or [tris(hydroxymethyl)methylamino]propanesulfonic acid, is a chemical compound commonly used to make buffer solutions . Its primary targets are divalent cations, including Co(II) and Ni(II) . These divalent cations play crucial roles in various biological processes, including enzyme function and signal transduction.

Mode of Action

TAPS interacts with its targets by binding to these divalent cations . This binding ability allows TAPS to stabilize the pH of a solution, effectively preventing drastic changes in pH despite fluctuations in acidity or alkalinity . This mechanism of action is crucial in maintaining the optimal pH environment for various biological and chemical reactions.

Pharmacokinetics

Its effectiveness as a buffer is influenced by its concentration and the temperature of the solution . These factors can impact the bioavailability of TAPS in a solution, affecting its ability to bind divalent cations and maintain a stable pH.

Result of Action

The primary molecular effect of TAPS is the stabilization of pH in a solution . This stabilization can have numerous downstream cellular effects, particularly in biological systems where pH is a critical factor. For example, many enzymes have an optimal pH range for activity, so TAPS can help maintain enzyme function by preventing pH fluctuations.

Action Environment

The action of TAPS can be influenced by various environmental factors. For instance, the pH and pKa of a TAPS buffer solution can change with concentration and temperature . Therefore, the buffering capacity and, consequently, the efficacy of TAPS can be influenced by these environmental conditions. Additionally, the stability of TAPS may be affected by factors such as light, heat, and the presence of other chemicals in the solution.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert it to amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .

Comparaison Avec Des Composés Similaires

- N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)

- N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS)

- N-Tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid (TABS)

Comparison: N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid is unique due to its specific pH range and buffering capacity. Compared to similar compounds like TES and TABS, it offers a broader pH range and greater stability in various biochemical applications. Its ability to bind divalent cations such as cobalt and nickel further enhances its utility in specific research contexts .

Propriétés

IUPAC Name |

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLCVAQJIKOXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CO)(CO)CO)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067528 | |

| Record name | TAPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29915-38-6 | |

| Record name | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29915-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029915386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TAPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5DC3IN066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do triazine-cored cationic amphiphilic polymers (TAPs) interact with plasmid DNA (pDNA) for gene delivery?

A1: TAPs condense pDNA into nanoparticles through electrostatic interactions between the positively charged polymer and the negatively charged phosphate backbone of DNA. [] This complexation protects the DNA from degradation and facilitates cellular uptake. [] Once inside the cell, the TAPs promote endosomal escape and release of pDNA into the cytoplasm, allowing for gene expression. []

Q2: What is the structural composition of TAPs?

A2: TAPs consist of a triazine core conjugated with branches of low molecular weight polyethylenimine (LPEI) and amphiphilic Jeffamine. [] The ratio of LPEI to Jeffamine can be adjusted to tune the polymer's properties, such as its hydrophilicity/lipophilicity balance (HLB). []

Q3: Is there information available about the molecular weight or spectroscopic data of the specific TAPs studied?

A3: While the study mentions that TAPs were synthesized with controllable molecular size, specific molecular weight data and spectroscopic characterization are not provided in the abstract. []

Q4: What is the catalytic function of the wheat terpene synthase, TaPS?

A4: TaPS functions as a β-patchoulene synthase, catalyzing the formation of the sesquiterpene β-patchoulene using E,E-farnesyl diphosphate (FPP) as a substrate. []

Q5: Are there any applications for β-patchoulene produced by TaPS?

A5: Transgenic Arabidopsis plants overexpressing TaPS produced β-patchoulene and displayed increased resistance to beet armyworm larvae. [] This suggests that β-patchoulene possesses anti-herbivory activity and could potentially be utilized for crop protection. []

Q6: Have any computational studies been performed on TAPs or the wheat terpene synthase?

A6: Although not explicitly stated in the provided abstracts, computational modeling like molecular dynamics simulations could be employed to study the interaction between TAPs and pDNA. [] Additionally, homology modeling and site-directed mutagenesis were utilized to investigate the catalytic mechanism of TaPS, identifying two key amino acids involved in protonation, intermediate stability, and product formation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.